

Application Notes and Protocols for GNE-495 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **GNE-495**, a potent and selective MAP4K4 inhibitor, in various mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

GNE-495 is a small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and inflammation. It functions upstream of the c-Jun N-terminal kinase (JNK) signaling pathway. By inhibiting MAP4K4, **GNE-495** can modulate downstream signaling cascades, making it a valuable tool for studying the biological functions of MAP4K4 and a potential therapeutic agent for diseases such as cancer and pathological angiogenesis.[1][2]

Data Presentation

Table 1: GNE-495 Dosage and Administration in Mouse Models



Mouse Model	Administratio n Route	Dosage	Vehicle	Dosing Schedule	Reference
Neonatal Retinal Angiogenesis	Intraperitonea I (IP)	25 and 50 mg/kg	Not explicitly stated, but likely a solution containing DMSO due to the compound's solubility. A common vehicle for IP injections in neonatal mice is a low percentage of DMSO in saline or PBS.	Daily injections in neonatal mouse pups.	[3][4]
Pharmacokin etic Study (Adult)	Intravenous (IV)	1 mg/kg	10% Ethanol, 30% PEG400, 60% 50 mM citrate buffer (pH 3.0)	Single bolus injection in female CD-1 mice.	[5]
Pharmacokin etic Study (Adult)	Oral (PO)	5 mg/kg	0.5% (w/v) methylcellulo se / 0.2% (w/v) Tween 80 in sterile water	Single dose via oral gavage in female CD-1 mice.	[5]
Pancreatic Cancer (in	Not Applicable (in	Not specified for in vivo mouse	Not Applicable	Not Applicable	[1]



vitro vivo studies models in the correlation) implied) direct search results, but in vitro studies suggest efficacy.

Table 2: Pharmacokinetic Parameters of GNE-495 in

Mice

Parameter	Value	Species/Stra in	Administratio n Route	Dosage	Reference
Oral Bioavailability (F%)	37-47%	Not specified	Oral (PO)	Not specified	[3][4]
Clearance	Low	Mouse, Rat, Dog	IV	1 mg/kg	[5]
Terminal Half- life	Moderate	Mouse, Rat, Dog	IV	1 mg/kg	[5]

Experimental Protocols

Protocol 1: Evaluation of GNE-495 in a Neonatal Retinal Angiogenesis Mouse Model

This protocol is adapted from studies investigating the in vivo efficacy of **GNE-495** in inhibiting retinal angiogenesis.[3][4][5]

1. Animal Model:

- Use neonatal CD-1 mouse pups.[3] All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
- 2. **GNE-495** Formulation and Administration:

Methodological & Application



- Formulation: While the exact vehicle for intraperitoneal injection was not specified in the
 primary literature, a common practice for similar small molecules is to first dissolve the
 compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as
 sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final
 concentration of DMSO should be kept low (typically <5%) to minimize toxicity.
- Dosage: Prepare dosing solutions to administer 25 mg/kg and 50 mg/kg of GNE-495.[3][4] A
 vehicle control group should be included.
- Administration: Administer the prepared solution or vehicle via intraperitoneal (IP) injection to neonatal mouse pups daily for the duration of the experiment.
- 3. Experimental Procedure:
- Begin injections at postnatal day 1 (P1) and continue as required by the study design.
- At the desired endpoint (e.g., P6 or P8), euthanize the pups.
- Enucleate the eyes and fix them in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.
- Dissect the retinas in PBS.
- Permeabilize the retinas in a blocking buffer (e.g., PBS with 1% BSA and 0.5% Triton X-100) for 1 hour.
- Stain the retinas with an endothelial cell marker, such as isolectin B4 conjugated to a fluorescent probe, overnight at 4°C to visualize the retinal vasculature.
- Wash the retinas in PBS and flat-mount them on a microscope slide with the photoreceptor side down.
- Image the entire retinal flat mount using a fluorescence or confocal microscope.
- 4. Data Analysis:
- Quantify the vascularized area, avascular area, and vessel density using image analysis software (e.g., ImageJ).



 Compare the measurements between the vehicle-treated and GNE-495-treated groups to determine the effect of the inhibitor on retinal vascular development.

Protocol 2: Pharmacokinetic Study of GNE-495 in Adult Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of **GNE-495** following intravenous and oral administration.[5]

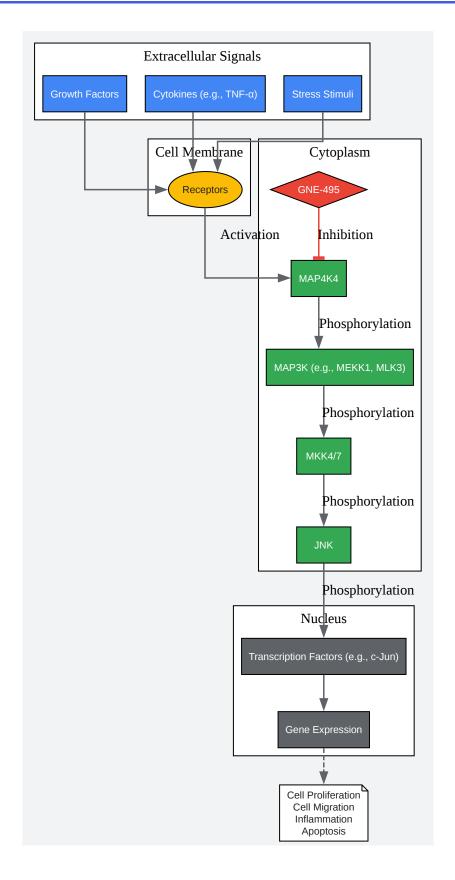
- 1. Animal Model:
- Use adult female CD-1 mice.[3] Acclimatize the animals for at least one week before the experiment.
- 2. GNE-495 Formulation and Administration:
- Intravenous (IV) Formulation: Prepare a solution of **GNE-495** at the desired concentration in a vehicle consisting of 10% ethanol, 30% PEG400, and 60% 50 mM citrate buffer (pH 3.0). [5]
- Oral (PO) Formulation: Prepare a suspension of **GNE-495** in a vehicle of 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 in sterile water.[5]
- Dosage: For IV administration, use a dose of 1 mg/kg. For PO administration, use a dose of 5 mg/kg.[3][5]
- Administration: Administer the IV formulation as a single bolus injection into the tail vein.
 Administer the PO formulation via oral gavage.
- 3. Sample Collection:
- Collect blood samples (~50 μL) from the saphenous vein or another appropriate site at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma.



- Store the plasma samples at -80°C until analysis.
- 4. Bioanalysis:
- Determine the concentration of **GNE-495** in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- 5. Pharmacokinetic Analysis:
- Use pharmacokinetic software to calculate key parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Visualizations

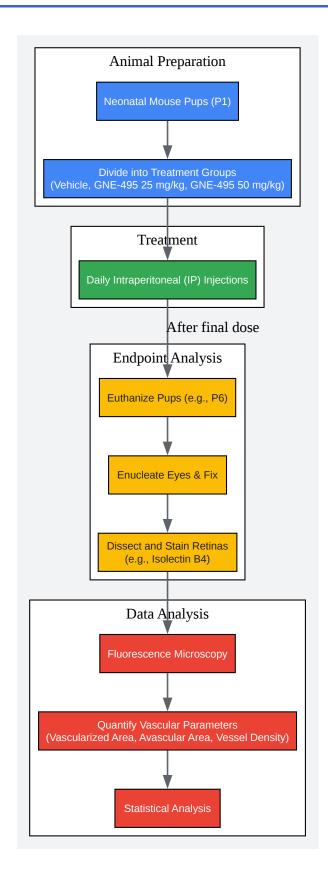




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Caption: **GNE-495** inhibits MAP4K4, blocking the JNK signaling pathway.





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